molecular formula C21H22N2O3S B11173688 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11173688
M. Wt: 382.5 g/mol
InChI Key: BWICPEMANLMONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Acylation: The thiazole intermediate is then acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.

Biology

    Enzyme Inhibition: Some thiazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

    Antimicrobial Activity: These compounds often exhibit antimicrobial properties and are studied for their potential as antibiotics.

Medicine

    Drug Development: Thiazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

Industry

    Agriculture: These compounds can be used as pesticides or herbicides.

    Pharmaceuticals: They are used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological activity being studied. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl group on the thiazole ring in 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide may confer unique biological activities or chemical properties compared to its analogs. This could affect its binding affinity to molecular targets, its solubility, or its overall stability.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H22N2O3S/c1-4-18-20(15-8-6-5-7-9-15)23-21(27-18)22-19(24)13-14-10-11-16(25-2)17(12-14)26-3/h5-12H,4,13H2,1-3H3,(H,22,23,24)

InChI Key

BWICPEMANLMONK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.